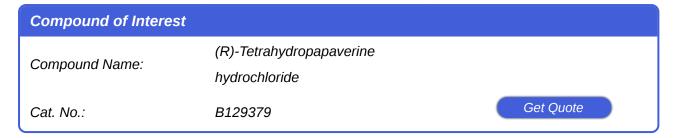


Application Notes and Protocols: Synthesis of Cisatracurium Besylate Utilizing (R)Tetrahydropapaverine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisatracurium besylate is a potent, non-depolarizing neuromuscular blocking agent employed in clinical anesthesia.[1][2][3] Its synthesis presents significant challenges due to the presence of four chiral centers and its inherent instability.[1][2][3] A key intermediate in the enantioselective synthesis of cisatracurium besylate is (R)-Tetrahydropapaverine ((R)-THP). This document provides detailed application notes and experimental protocols for the synthesis of cisatracurium besylate, commencing from (R)-THP. The methodologies outlined are designed to be scalable and avoid the need for column chromatography purification of the final product.[1][3]

Synthesis Overview

The synthesis of cisatracurium besylate from (R)-Tetrahydropapaverine generally proceeds through a multi-step process. The core strategy involves the formation of a bistetrahydropapaverine derivative linked by a 1,5-pentamethylene diacrylate bridge, followed by N-methylation to yield the final quaternary ammonium salt structure.



There are two primary approaches to obtaining the crucial starting material, (R)-Tetrahydropapaverine:

- Asymmetric Hydrogenation: This method involves the asymmetric hydrogenation of a 3,4dihydroisoquinoline derivative, often catalyzed by a transition-metal complex such as Ruthenium.[4]
- Resolution: This technique separates the desired (R)-enantiomer from a racemic mixture of tetrahydropapaverine.[4]

This document will focus on the synthetic pathway commencing from the resolved (R)-Tetrahydropapaverine.

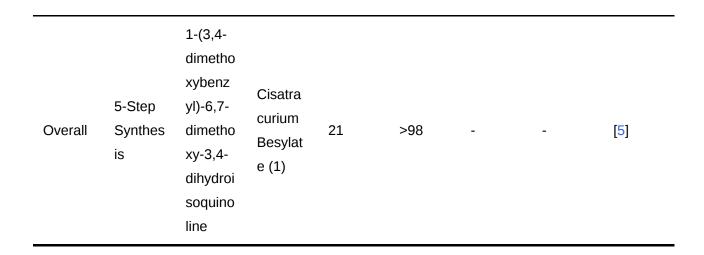
Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in a practical and scalable synthesis of cisatracurium besylate.



Step	Reacti on	Startin g Materi al	Produ ct	Yield (%)	Purity (%)	Enanti omeric /Diaste reomer ic Exces s	Scale	Refere nce
1	Asymm etric Transfe r Hydrog enation	1-(3,4-dimetho xybenz yl)-6,7-dimetho xy-3,4-dihydroi soquino line	(R)- Tetrahy dropap averine ((R)-6)	77.0	99.45	99.67% ee	1096 g	[1][3][5]
2	Michael Addition	(R)- Tetrahy dropap averine ((R)-6) D- tartrate	Compo und 9	95.80	95.64	-	1093.45 g	[5]
3	N- methyla tion and Crystalli zation	Compo und 9	(R- cis)-10	41.6	99.08	100% de	857.71 g	[1][3][5]
4	Transes terificati on and Final Product Formati on	(R- cis)-10	Cisatra curium Besylat e (1)	67.0	98.71	-	129.41 g	[5]





Experimental Protocols

Protocol 1: Synthesis of (R)-Tetrahydropapaverine via Asymmetric Transfer Hydrogenation

This protocol describes the synthesis of the key intermediate, (R)-Tetrahydropapaverine, from its precursor.

Materials:

- 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (8)
- Sodium formate
- RuCl--INVALID-LINK-- (16)
- Methanol (MeOH)
- Deionized Water (H₂O)
- Sodium Hydroxide (NaOH) solution (5.0 M)
- Toluene

Procedure:

• To a solution of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (8) (1.0 equiv., 2.885 mol, 1,090 g) in a mixture of MeOH/H₂O (5 L:5 L), add



sodium formate (5.0 equiv., 14.43 mol, 981 g) and RuCl--INVALID-LINK-- (16, 14.7 g, 0.023 mol, 0.8 mol%).[5]

- Stir the mixture at 40°C for 4 hours.[5]
- Upon completion of the reaction, cool the mixture.
- Dissolve the resulting (R)-6 D-tartrate (1.0 equiv., 2.026 mol, 1,000 g) in H₂O (10 L).[5]
- Adjust the pH to 10 with 5.0 M NaOH (aq) (approximately 4.4 L) at a temperature of 0 to 5°C.
- Extract the mixture with toluene (3.5 L) twice.[5]
- Combine the organic phases and proceed to the next step.

Protocol 2: Michael Addition with tert-Butyl Acrylate

This protocol details the reaction of (R)-Tetrahydropapaverine with tert-butyl acrylate.

Materials:

- (R)-Tetrahydropapaverine ((R)-6) from the previous step
- · tert-Butyl acrylate
- Toluene

Procedure:

- To the toluene solution containing (R)-6 from the previous step, add tert-butyl acrylate.
- The reaction is carried out to yield compound 9. A reported yield for this step on a large scale is 95.80% with a purity of 95.64%.[5]

Protocol 3: N-methylation and Purification

This protocol describes the N-methylation of compound 9 to form the quaternary ammonium salt and its subsequent purification.



Materials:

- Compound 9 from the previous step
- Methyl benzenesulfonate
- Appropriate solvent for crystallization

Procedure:

- React compound 9 with methyl benzenesulfonate to form a mixture of diastereomers, predominantly (R-cis)-10 and (R-trans)-10.[5]
- Perform a recrystallization to isolate the desired (R-cis)-10 isomer. This step is crucial for achieving high diastereomeric excess.
- A practical crystallization process can yield (R-cis)-10 with a 41.6% yield and 100% diastereomeric excess.[5]

Protocol 4: Synthesis of Cisatracurium Besylate

This final protocol details the transesterification reaction to produce cisatracurium besylate.

Materials:

- (R-cis)-10 from the previous step
- 1,5-Pentanediol
- · Glacial acetic acid
- Toluene
- Oxalic acid
- Acetone
- Sodium carbonate



• Methyl benzenesulfonate

Procedure:

- A common method involves the reaction of the bis-tetrahydropapaverine derivative with 1,5pentanediol diacrylate.[6]
- Alternatively, (R-cis)-10 can undergo transesterification to generate the final product, cisatracurium besylate (1).[5]
- The final product can be isolated with a reported yield of 67.0% and a purity of 98.71% on a 129.41 g scale.[5]

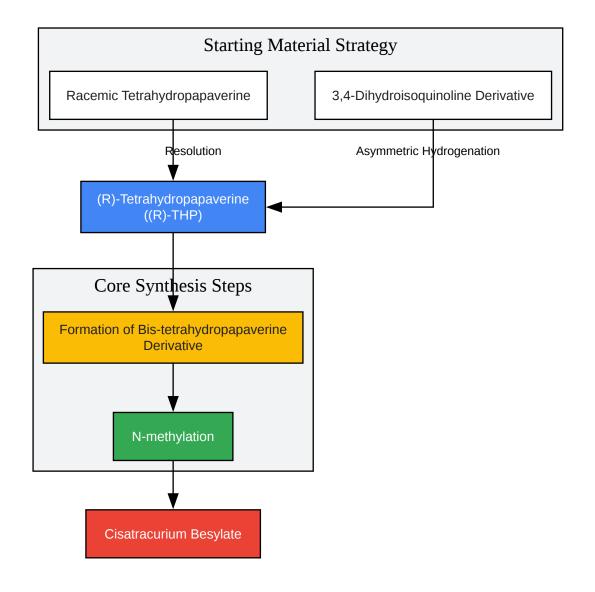
Visualizations



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Caption: Synthetic pathway of Cisatracurium Besylate from (R)-THP.





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Caption: Key strategies for obtaining (R)-THP and core synthesis steps.

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